molecular formula C10H19NO3 B057649 N,4-Dimethoxy-N-methylcyclohexane-1-carboxamide CAS No. 409346-72-1

N,4-Dimethoxy-N-methylcyclohexane-1-carboxamide

Cat. No.: B057649
CAS No.: 409346-72-1
M. Wt: 201.26 g/mol
InChI Key: KFOOJJKZYIONCR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Cyclohexanecarboxamide, N,4-dimethoxy-N-methyl- involves several steps. One common synthetic route includes the reaction of cyclohexanecarboxylic acid with N-methylhydroxylamine to form the corresponding N-methylamide. This intermediate is then subjected to methoxylation using methanol and a suitable catalyst to obtain the final product . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis.

Chemical Reactions Analysis

Cyclohexanecarboxamide, N,4-dimethoxy-N-methyl- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cyclohexanecarboxamide, N,4-dimethoxy-N-methyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide, N,4-dimethoxy-N-methyl- involves its interaction with specific molecular targets and pathways. As a selective, noncompetitive mGlu1 antagonist, it binds to the metabotropic glutamate receptor 1 (mGlu1) and inhibits its activity. This inhibition can modulate neurotransmitter release and neuronal excitability, making it a potential candidate for treating neurological disorders.

Comparison with Similar Compounds

Cyclohexanecarboxamide, N,4-dimethoxy-N-methyl- can be compared with other similar compounds, such as:

The uniqueness of Cyclohexanecarboxamide, N,4-dimethoxy-N-methyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N,4-dimethoxy-N-methylcyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-11(14-3)10(12)8-4-6-9(13-2)7-5-8/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOOJJKZYIONCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCC(CC1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001258959
Record name N,4-Dimethoxy-N-methylcyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409346-72-1
Record name N,4-Dimethoxy-N-methylcyclohexanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=409346-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,4-Dimethoxy-N-methylcyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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